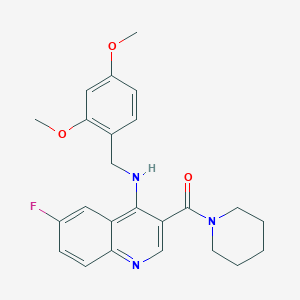

(4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a complex organic compound that features a quinoline core substituted with a fluorine atom, a piperidine ring, and a dimethoxybenzylamine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Attachment of the Dimethoxybenzylamine Moiety: This step involves the nucleophilic substitution of the quinoline core with 2,4-dimethoxybenzylamine under basic conditions.

Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with piperidine in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

(4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.

Substitution: Nucleophilic substitution reactions can occur at the quinoline core, particularly at positions activated by the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Aplicaciones Científicas De Investigación

2.1. Antimicrobial Activity

Fluoroquinolones are widely recognized for their broad-spectrum antimicrobial properties. Research indicates that derivatives of fluoroquinolones exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. The presence of the dimethoxybenzyl and piperidine groups may enhance the binding affinity to bacterial DNA gyrase and topoisomerase IV, critical enzymes in bacterial DNA replication.

2.2. Tyrosinase Inhibition

Recent studies have highlighted the compound's potential as a tyrosinase inhibitor, which is relevant in treating hyperpigmentation disorders such as melasma and age spots. Tyrosinase is an enzyme involved in melanin biosynthesis, and its inhibition can reduce melanin production:

- Mechanism : The compound competes with substrates at the active site of tyrosinase, effectively reducing melanin synthesis without cytotoxic effects on melanocytes.

- Case Study : In vitro studies demonstrated that the compound exhibited an IC50 value significantly lower than that of standard inhibitors like kojic acid, suggesting superior efficacy in inhibiting tyrosinase activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties:

| Substituent | Effect on Activity |

|---|---|

| Dimethoxybenzyl | Enhances lipophilicity and binding affinity |

| Piperidine Moiety | Contributes to receptor interaction |

| Fluorine Substitution | Increases potency against microbial targets |

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between the compound and target enzymes:

- Docking Analysis : Simulations indicate that the compound fits well into the active site of tyrosinase, forming critical hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex.

- Binding Affinity : The calculated binding free energy values suggest a strong affinity for tyrosinase compared to other known inhibitors.

Mecanismo De Acción

The mechanism of action of (4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA unwinding and replication.

Comparación Con Compuestos Similares

Similar Compounds

(4-((2,4-Dimethoxybenzyl)amino)-6-chloroquinolin-3-yl)(piperidin-1-yl)methanone: Similar structure but with a chlorine atom instead of fluorine.

(4-((2,4-Dimethoxybenzyl)amino)-6-bromoquinolin-3-yl)(piperidin-1-yl)methanone: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone enhances its lipophilicity and metabolic stability compared to its chloro and bromo analogs. This makes it a more promising candidate for drug development due to its improved pharmacokinetic properties.

Actividad Biológica

The compound (4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a synthetic derivative of quinoline that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a dimethoxybenzyl group and a piperidinyl methanone moiety. The presence of fluorine enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

| Property | Value |

|---|---|

| IUPAC Name | 4-[(2,4-dimethoxyphenyl)methylamino]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |

| Molecular Formula | C24H26FN3O3 |

| Molecular Weight | 421.48 g/mol |

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. It interacts with DNA and inhibits topoisomerase enzymes, which are crucial for DNA replication and repair. The compound's mechanism involves intercalation into DNA strands, leading to disruption of replication processes.

In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including leukemia and breast cancer cells. For instance, in studies involving CCRF-CEM leukemia cells, the compound demonstrated IC50 values indicative of potent cytotoxic effects .

Enzyme Inhibition

The compound also demonstrates inhibitory effects on various enzymes. For example, it has been studied for its potential to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism . Such inhibition could have implications for diabetes treatment.

The primary mechanism of action of this compound involves:

- DNA Intercalation : The compound inserts itself between DNA base pairs, disrupting normal DNA function.

- Topoisomerase Inhibition : It inhibits topoisomerases, enzymes that manage DNA topology during replication and transcription.

- Enzyme Interaction : The compound may also interact with other molecular targets involved in cell signaling pathways.

Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner. The most notable results were observed in breast cancer cell lines, where the IC50 was found to be significantly lower than that of standard chemotherapeutic agents.

Study 2: DPP-IV Inhibition

Another study focused on the inhibition of DPP-IV showed that the compound could effectively lower glucose levels in diabetic models by enhancing insulin secretion. This suggests potential therapeutic applications in managing type 2 diabetes .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound | Fluorine Presence | Biological Activity |

|---|---|---|

| (4-((2,4-Dimethoxybenzyl)amino)-6-chloroquinolin-3-yl)(piperidin-1-yl)methanone | No | Moderate anticancer activity |

| (4-((2,4-Dimethoxybenzyl)amino)-6-bromoquinolin-3-yl)(piperidin-1-yl)methanone | No | Lower enzyme inhibition compared to fluorine variant |

The fluorinated derivative shows enhanced lipophilicity and metabolic stability compared to its chloro and bromo analogs, making it a more favorable candidate for drug development.

Propiedades

IUPAC Name |

[4-[(2,4-dimethoxyphenyl)methylamino]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O3/c1-30-18-8-6-16(22(13-18)31-2)14-27-23-19-12-17(25)7-9-21(19)26-15-20(23)24(29)28-10-4-3-5-11-28/h6-9,12-13,15H,3-5,10-11,14H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCYTZVVVAPNCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.